5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol
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Overview
Description
5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol is a fluorinated pyridine derivative. Compounds containing fluorine atoms are of significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine in the aromatic ring often results in reduced basicity and reactivity compared to their chlorinated and brominated analogues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol, typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the treatment of commercially available fluorinated pyridine precursors with appropriate reagents. For example, 3,5-dichloro-2,4,6-trifluoropyridine can be treated with sodium methoxide to yield the desired product .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale reactions using similar synthetic routes as in laboratory settings. The use of palladium-catalyzed reactions and other catalytic processes is common to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and palladium catalysts are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridines .
Scientific Research Applications
5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential use in drug discovery and development due to its unique properties.
Industry: Utilized in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain receptors and enzymes, potentially leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methoxypyridine: Another fluorinated pyridine with similar properties.
3-Fluoro-4-methoxypyridine: Shares structural similarities and reactivity patterns.
4-Fluoro-3-methoxypyridine: A closely related compound with comparable applications
Uniqueness
5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Its combination of fluorine and methoxy groups in the pyridine ring makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-(4-fluoro-3-methoxyphenyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-16-12-5-8(2-3-11(12)13)9-4-10(15)7-14-6-9/h2-7,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NATKKDQTNPELIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CN=C2)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682821 |
Source
|
Record name | 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261992-53-3 |
Source
|
Record name | 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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